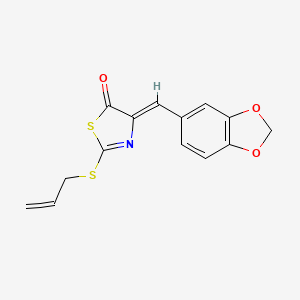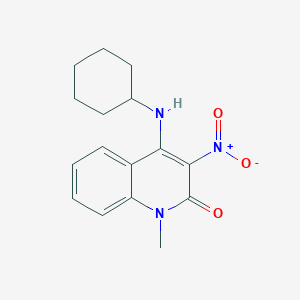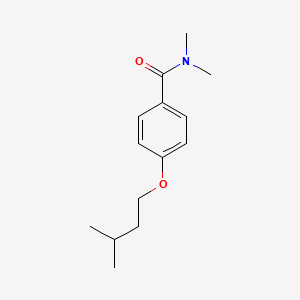
2-(allylthio)-4-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(allylthio)-4-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazol-5(4H)-one, commonly known as ABT-737, is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) family of proteins. This molecule has gained significant attention due to its potential as a cancer therapeutic agent.
作用机制
The mechanism of action of ABT-737 involves the disruption of the interaction between anti-apoptotic and pro-apoptotic proteins. The 2-(allylthio)-4-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazol-5(4H)-one family of proteins plays a critical role in regulating cell death, and the balance between anti-apoptotic and pro-apoptotic proteins determines whether a cell undergoes apoptosis or survives. ABT-737 binds to the BH3 domain of anti-apoptotic proteins, preventing their interaction with pro-apoptotic proteins. This leads to the activation of pro-apoptotic proteins and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
ABT-737 has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. The molecule has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. In addition, ABT-737 has been shown to have minimal toxicity in normal cells, making it a promising therapeutic agent.
实验室实验的优点和局限性
One of the advantages of ABT-737 is its specificity for the 2-(allylthio)-4-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazol-5(4H)-one family of proteins, which makes it a potent inhibitor of cancer cell growth. However, one of the limitations of ABT-737 is its poor solubility, which can limit its effectiveness in vivo. In addition, ABT-737 has a short half-life, which can limit its efficacy in long-term treatment.
未来方向
There are several future directions for the development of ABT-737 and related molecules. One direction is the development of more potent and selective inhibitors of the 2-(allylthio)-4-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazol-5(4H)-one family of proteins. Another direction is the investigation of the combination of ABT-737 with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the development of prodrugs or formulations that improve the solubility and half-life of ABT-737 could improve its effectiveness as a cancer therapeutic agent.
Conclusion
ABT-737 is a small molecule inhibitor that targets the 2-(allylthio)-4-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazol-5(4H)-one family of proteins and has gained significant attention for its potential as a cancer therapeutic agent. The molecule has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. ABT-737 is a promising therapeutic agent that has the potential to improve cancer treatment and patient outcomes.
合成方法
The synthesis of ABT-737 involves a series of chemical reactions that result in the formation of the final product. The starting materials used in the synthesis include 2-aminothiazole, allyl bromide, and 1,3-benzodioxole-5-carbaldehyde. The reaction proceeds through a series of steps that involve the formation of an intermediate compound, which is then converted to the final product through a series of chemical reactions.
科学研究应用
ABT-737 has been extensively studied for its potential as a cancer therapeutic agent. The molecule targets the 2-(allylthio)-4-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazol-5(4H)-one family of proteins, which are involved in regulating cell death. Specifically, ABT-737 binds to the BH3 domain of 2-(allylthio)-4-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazol-5(4H)-one, BCL-XL, and BCL-W, which are anti-apoptotic proteins. By binding to these proteins, ABT-737 prevents their interaction with pro-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
属性
IUPAC Name |
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S2/c1-2-5-19-14-15-10(13(16)20-14)6-9-3-4-11-12(7-9)18-8-17-11/h2-4,6-7H,1,5,8H2/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOBHALMSIJAEV-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC(=CC2=CC3=C(C=C2)OCO3)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC1=N/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(prop-2-en-1-ylsulfanyl)-1,3-thiazol-5(4H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-{[(3-hydroxypropyl)amino]methyl}-1-(4-methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol hydrochloride](/img/structure/B4961823.png)
![N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4961831.png)
![{4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B4961835.png)
![N-(4-acetylphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4961845.png)
![4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine](/img/structure/B4961851.png)
![N-methyl-4-(4-morpholinyl)-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine](/img/structure/B4961858.png)
![N-methyl-1-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]-N-(3-thienylmethyl)methanamine](/img/structure/B4961862.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methoxypropyl)-1,3-oxazole-4-carboxamide](/img/structure/B4961868.png)

![4-chloro-N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-2-phenylethyl}benzenesulfonamide](/img/structure/B4961883.png)
![N-ethyl-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea](/img/structure/B4961888.png)
![methyl 1-(3,5-dimethylphenyl)-5-[4-(2-methoxy-2-oxoethoxy)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4961899.png)
![3-[3-(2-biphenylyloxy)propyl]-4(3H)-quinazolinone](/img/structure/B4961923.png)